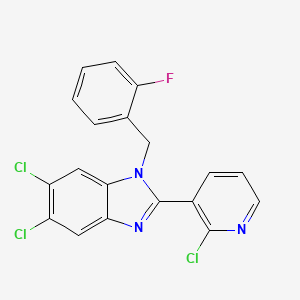
5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(2-fluorobenzyl)-1H-1,3-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(2-fluorobenzyl)-1H-1,3-benzimidazole is a useful research compound. Its molecular formula is C19H11Cl3FN3 and its molecular weight is 406.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5,6-Dichloro-2-(2-chloro-3-pyridinyl)-1-(2-fluorobenzyl)-1H-1,3-benzimidazole is a synthetic compound belonging to the benzimidazole class, which has garnered attention for its potential biological activities. This article explores its biological activity, including its anti-inflammatory, antiproliferative, and antimicrobial properties, supported by data from various studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : C15H12Cl2F1N2
- Molecular Weight : 335.18 g/mol
1. Anti-inflammatory Activity
Recent studies have indicated that derivatives of benzimidazole exhibit significant anti-inflammatory properties. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key player in the inflammatory process.
Table 1: COX-2 Inhibition Data
| Compound | IC50 (μmol/L) | Comparison Drug | IC50 (μmol/L) |
|---|---|---|---|
| 5,6-Dichloro... | 0.04 ± 0.02 | Celecoxib | 0.04 ± 0.01 |
The results suggest that the compound exhibits comparable COX-2 inhibitory activity to that of celecoxib, a well-known non-steroidal anti-inflammatory drug (NSAID) .
2. Antiproliferative Activity
Benzimidazole derivatives are also recognized for their antiproliferative effects against various cancer cell lines. In vitro studies have shown that this compound can inhibit cell proliferation in several cancer types.
Table 2: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | 16.38 | |
| A549 (Lung Cancer) | 29.39 | |
| HeLa (Cervical Cancer) | Not specified |
The compound demonstrated significant cytotoxicity against the MDA-MB-231 breast cancer cell line with an IC50 value of 16.38 μM, indicating its potential as an anticancer agent .
3. Antimicrobial Activity
The antimicrobial efficacy of the compound has also been investigated, particularly against Gram-positive and Gram-negative bacteria.
Table 3: Antimicrobial Activity Data
The compound exhibited notable activity against Staphylococcus aureus, including methicillin-resistant strains, with a minimal inhibitory concentration (MIC) of 8 μg/mL .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that specific substitutions on the benzimidazole scaffold significantly influence biological activity. The presence of halogen atoms (such as chlorine and fluorine) enhances lipophilicity and cellular permeability, contributing to the observed biological effects.
Case Studies
In one study involving a series of benzimidazole derivatives, compounds with similar structural motifs to this compound were synthesized and evaluated for their pharmacological properties. These derivatives showed promising results in terms of both anti-inflammatory and anticancer activities, highlighting the potential therapeutic applications of this class of compounds .
Propiedades
IUPAC Name |
5,6-dichloro-2-(2-chloropyridin-3-yl)-1-[(2-fluorophenyl)methyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl3FN3/c20-13-8-16-17(9-14(13)21)26(10-11-4-1-2-6-15(11)23)19(25-16)12-5-3-7-24-18(12)22/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVRVHDPTOLXQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC(=C(C=C3N=C2C4=C(N=CC=C4)Cl)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl3FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














